molecular formula C15H16N2O3 B2420078 N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034281-61-1

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2420078
CAS RN: 2034281-61-1
M. Wt: 272.304
InChI Key: GDMBZLHGRLSKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide, also known as IMC-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects in treating various diseases, including fibromyalgia, chronic fatigue syndrome, and irritable bowel syndrome.

Scientific Research Applications

Auxiliary-Directed C-H Bond Activation

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide is utilized in the field of organic synthesis, particularly in auxiliary-directed palladium-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives. This method employs new bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties, leading to selective and efficient arylation and alkylation. This approach facilitates the synthesis of various γ-substituted non-natural amino acids, with the auxiliary group being conveniently removable under mild conditions (Pasunooti et al., 2015).

Inhibition of Dihydroorotate Dehydrogenase

Research on isoxazole derivatives, including N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide, has demonstrated their potential as immunosuppressive agents through the inhibition of mitochondrial dihydroorotate dehydrogenase. This enzyme plays a crucial role in pyrimidine de novo synthesis, essential for immune cell functions. The inhibition of this pathway by isoxazole derivatives, such as leflunomide and its active metabolite A77-1726, shows promising results in disease-modifying antirheumatic drugs now in clinical trials (Knecht & Löffler, 1998).

Synthesis of Isoxazole-carboxamide Derivatives

The synthesis of isoxazole-carboxamide derivatives, including 3-methylisoxazole-5-carboxamides, is a notable application. These compounds are synthesized through one-pot reactions involving isoxazole-5-carboxylic acid and various amines or pyrazoles, yielding a diverse array of carboxamide and pyrazole-carbonyl derivatives. Such derivatives have potential applications in developing new pharmaceuticals and research chemicals (Martins et al., 2002).

Bimetallic Composite Catalysts

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide serves as a ligand in creating bimetallic boron-containing heterogeneous catalysts. These catalysts show high activity in the Suzuki reaction in aqueous media, providing efficient methods for synthesizing heterobiaryls containing furyl and thienyl rings. This application underscores the compound's versatility in facilitating green chemistry and catalysis research (Bumagin et al., 2019).

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-14(8-17-20-10)15(18)16-7-13-6-11-4-2-3-5-12(11)9-19-13/h2-5,8,13H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMBZLHGRLSKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-5-methylisoxazole-4-carboxamide

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